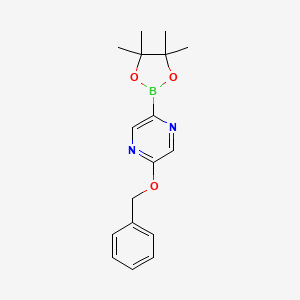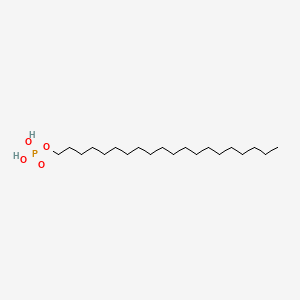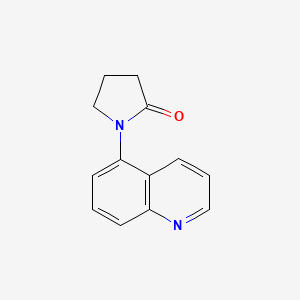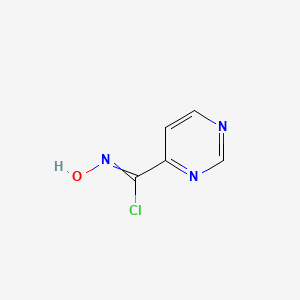
N-Hydroxypyrimidine-4-carbimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxypyrimidine-4-carbimidoyl Chloride, also known as (4Z)-N-hydroxy-4-pyrimidinecarboximidoyl chloride, is a research chemical with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol. This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxypyrimidine-4-carbimidoyl Chloride can be synthesized through the chlorination of hydroxy-pyrimidines using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base . This method is suitable for large-scale (multigram) batch preparations and generally provides high yields and purity of the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, especially when dealing with large quantities of POCl3. The solvent-free method is preferred for its economic and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxypyrimidine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-Hydroxypyrimidine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxypyrimidine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Similar structure with a pyrazole ring instead of a pyrimidine ring.
5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Contains a triazole ring, showing similar chemical properties.
Uniqueness
N-Hydroxypyrimidine-4-carbimidoyl Chloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H4ClN3O |
|---|---|
Poids moléculaire |
157.56 g/mol |
Nom IUPAC |
N-hydroxypyrimidine-4-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H |
Clé InChI |
SJJAVHZNFDQYBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


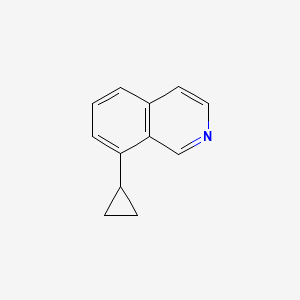


sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)


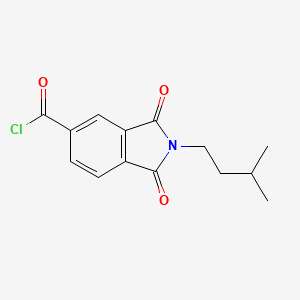
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)
